

Technical Support Center: Managing Red Autofluorescence Artifacts in Imaging Data

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Compound of Interest

Compound Name: **Red 15**

Cat. No.: **B1170414**

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Disclaimer: The term "**Red 15 artifacts**" does not correspond to a widely recognized artifact in the scientific imaging community. This guide addresses the common issue of red autofluorescence, which is a frequent source of artifacts in the red spectrum of imaging data.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, manage, and remove red autofluorescence artifacts from their imaging data.

Troubleshooting Guide

This guide provides solutions to common problems encountered with red autofluorescence.

Problem	Potential Cause	Recommended Solution
High background fluorescence in the red channel of unstained control samples.	Fixation-Induced Autofluorescence: Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can react with proteins to create fluorescent products that emit in the red spectrum. [1] [2] [3] Heat and dehydration during sample processing can exacerbate this effect. [1] [2] [4]	1. Optimize Fixation: Use the lowest possible concentration of fixative and the shortest fixation time necessary for your tissue type. [1] [4] Consider using non-aldehyde fixatives like chilled methanol or ethanol. [1] [3] 2. Chemical Quenching: Treat samples with Sodium Borohydride (NaBH ₄) to reduce aldehyde-induced fluorescence. [1] [3] [5] 3. Temperature Control: Perform dehydration, staining, and clearing steps at room temperature to minimize heat-induced autofluorescence. [2] [4] [6]
Granular, punctate red signals in various cell types, especially in aged tissue.	Lipofuscin: These are autofluorescent granules of oxidized proteins and lipids that accumulate in cells with age and are a major source of broad-spectrum autofluorescence. [4] [5] [7]	1. Staining with Sudan Black B (SBB): SBB is a lipophilic dye that can effectively quench lipofuscin autofluorescence. [7] [8] [9] However, it can introduce its own background in the far-red spectrum. [7] 2. Commercial Reagents: Use commercially available reagents like TrueBlack® which are designed to quench lipofuscin with less background fluorescence than SBB. [7] [9]

High background in vascularized or blood-rich tissues.	Red Blood Cells (Heme): The heme group in red blood cells is a significant source of autofluorescence.[4][10]	1. Perfusion: Perfuse tissues with PBS before fixation to remove red blood cells.[1][4][10] 2. Lysis: For blood samples, lyse red blood cells before staining.[10]
Diffuse red background in connective tissues.	Extracellular Matrix Components: Proteins like collagen and elastin can contribute to autofluorescence, although their primary emission is often in the blue and green regions, they can have broad emission spectra that extend into the red.[4][5][10]	1. Fluorophore Selection: Use fluorophores that emit in the far-red or near-infrared spectrum (e.g., those with emission >650 nm) where autofluorescence is typically lower.[1][7] 2. Spectral Unmixing: If your imaging system has this capability, you can spectrally separate the autofluorescence from your specific signal.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it often red?

A1: Autofluorescence is the natural fluorescence emitted by biological structures when they absorb light.[3] Many endogenous molecules, such as those in mitochondria, lysosomes, and red blood cells, as well as structural proteins like collagen, can fluoresce.[4][10] The fixation process, particularly with aldehydes, can create fluorescent artifacts that have a broad emission spectrum, often appearing prominently in the red channel.[1][2] Heat and dehydration during sample preparation can also significantly increase autofluorescence in the red spectrum (530-600 nm).[2][4][6]

Q2: How can I be sure that the red signal I'm seeing is autofluorescence?

A2: The best way to identify autofluorescence is to prepare an unstained control sample that goes through all the same processing steps (fixation, permeabilization, etc.) as your experimental samples but without the addition of any fluorescent labels.[3][10][14] Any signal

you detect in this control is likely due to autofluorescence. Autofluorescence often has a very broad emission spectrum, meaning it will appear in multiple filter channels.

Q3: Will switching to a far-red fluorophore completely solve my autofluorescence problem?

A3: While autofluorescence is generally lower in the far-red and near-infrared regions of the spectrum, it may not be completely eliminated.[\[1\]](#)[\[7\]](#) Highly autofluorescent components like lipofuscin and red blood cells can still produce a signal in these longer wavelengths.[\[7\]](#) However, using far-red fluorophores can significantly improve your signal-to-noise ratio.[\[1\]](#)

Q4: What is spectral unmixing and how can it help with red autofluorescence?

A4: Spectral unmixing is a computational technique that can separate the emission spectra of multiple fluorophores, including the broad spectrum of autofluorescence.[\[11\]](#)[\[12\]](#)[\[15\]](#) By imaging your sample across a range of wavelengths, you can create a spectral "signature" for the autofluorescence (from your unstained control) and then computationally subtract it from your stained samples.[\[13\]](#)[\[16\]](#) This can be a very powerful tool for improving signal-to-noise and enabling better quantification.[\[11\]](#)

Q5: Are there any drawbacks to using chemical quenchers like Sudan Black B?

A5: While effective, chemical quenchers can have some drawbacks. Sudan Black B, for example, can introduce its own background fluorescence in the red and far-red channels.[\[7\]](#) It's also important to note that some quenching agents may reduce the intensity of your specific fluorescent signal.[\[17\]](#) Therefore, it's crucial to test these reagents on your specific tissue and with your specific antibodies to ensure they are not negatively impacting your results.

Quantitative Data on Autofluorescence Reduction Methods

Method	Target Artifact	Reported Reduction Efficiency	Reference
Sudan Black B	Lipofuscin, General Autofluorescence	65-95% reduction in autofluorescence in pancreatic tissue. [8]	
Sodium Borohydride (NaBH ₄)	Aldehyde-induced Autofluorescence	Effective at reducing glutaraldehyde-induced autofluorescence, but can increase red blood cell autofluorescence in formaldehyde-fixed tissue. [7]	[7]
TrueBlack®	Lipofuscin	Effectively masks lipofuscin with minimal background fluorescence in the red and far-red channels. [7]	[7]
Spectral Unmixing	All sources of Autofluorescence	Significantly improves signal-to-noise ratio, enabling detection of signals that would otherwise be obscured by autofluorescence. [11]	[11]

Experimental Protocols & Workflows

Protocol 1: Sudan Black B (SBB) Staining for Lipofuscin Quenching

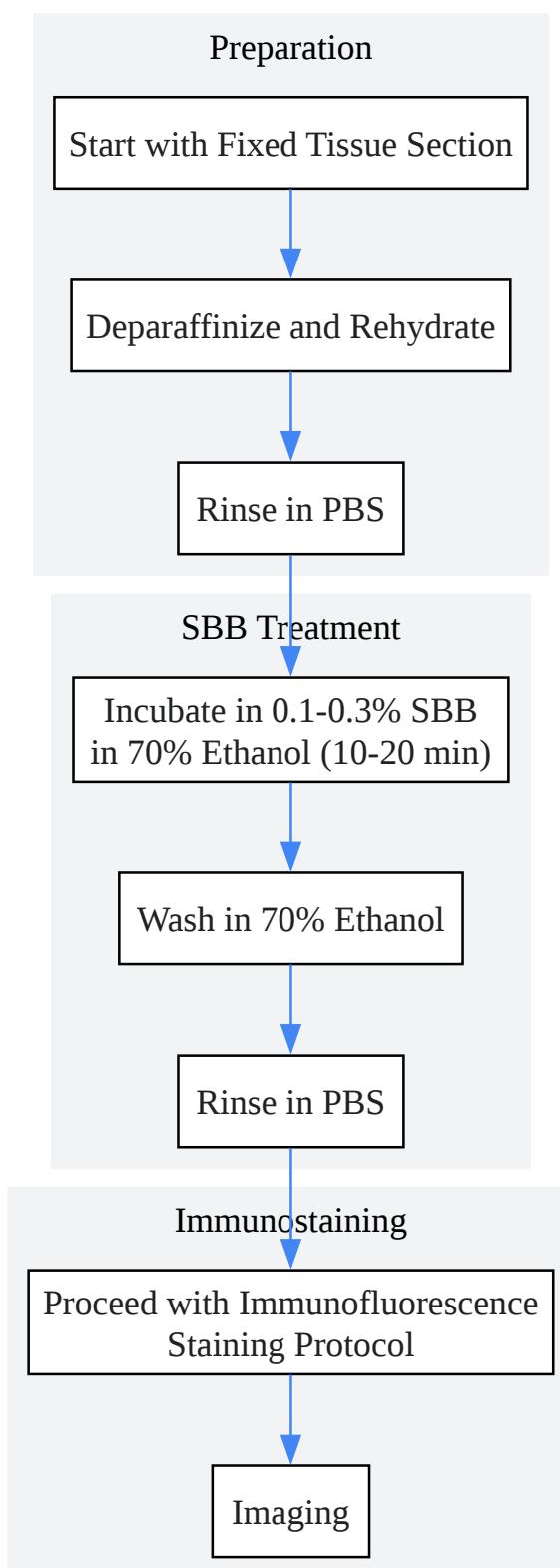
This protocol is adapted for use on fixed tissue sections.

Materials:

- Sudan Black B powder
- 70% Ethanol
- Phosphate Buffered Saline (PBS)

Procedure:

- Prepare SBB Solution: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[\[9\]](#)[\[18\]](#) Stir overnight in the dark and filter before use.[\[9\]](#)
- Rehydrate Sections: If using paraffin-embedded sections, deparaffinize and rehydrate to water.
- Rinse: Rinse sections in PBS.
- Incubate with SBB: Incubate the sections with the SBB solution for 10-20 minutes at room temperature.[\[9\]](#)[\[17\]](#)
- Wash: Wash the sections thoroughly with 70% ethanol to remove excess SBB, followed by several rinses in PBS.
- Proceed with Immunostaining: Continue with your standard immunofluorescence staining protocol.



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Caption: Workflow for Sudan Black B treatment to reduce autofluorescence.

Protocol 2: Sodium Borohydride (NaBH₄) Treatment for Aldehyde-Induced Autofluorescence

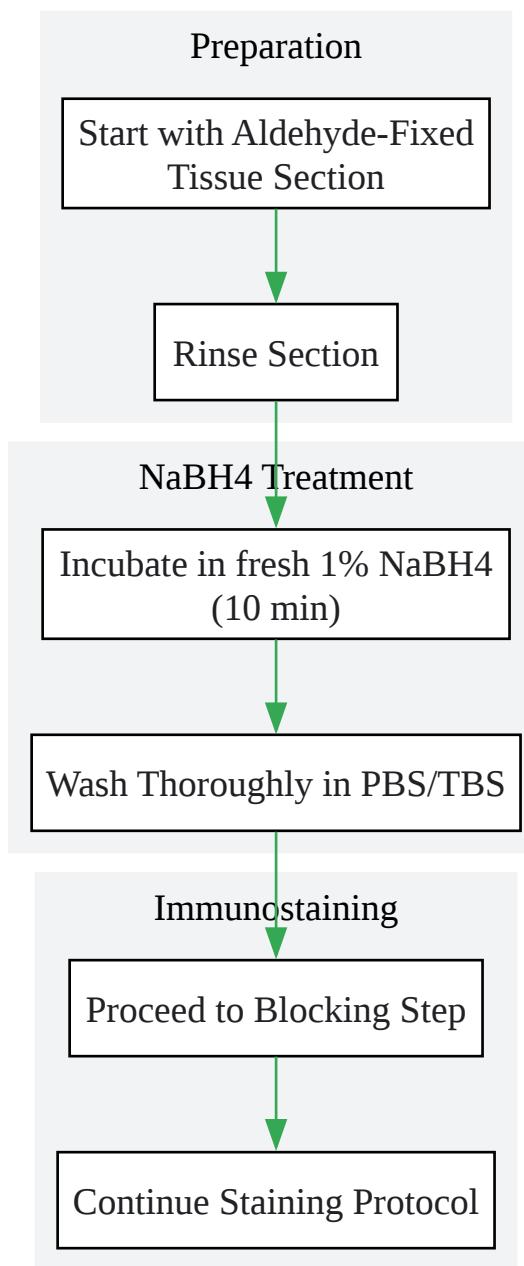
This protocol is for reducing autofluorescence caused by aldehyde fixation.

Materials:

- Sodium Borohydride (NaBH₄)
- Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

Procedure:

- Prepare NaBH₄ Solution: Freshly prepare a 1% solution of NaBH₄ in PBS or TBS.[19][20] The solution will bubble.[5][19]
- Apply to Sections: Apply the freshly prepared NaBH₄ solution to your fixed and rinsed tissue sections.
- Incubate: Incubate for 10 minutes at room temperature.[19] For some tissues, multiple incubations (e.g., 3 times for 10 minutes each) may be necessary.[5]
- Wash: Rinse the sections extensively with PBS or TBS (at least 3 changes) to remove all traces of sodium borohydride.[5]
- Proceed with Staining: Continue with your blocking and antibody incubation steps.



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Caption: Workflow for Sodium Borohydride treatment to reduce autofluorescence.

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